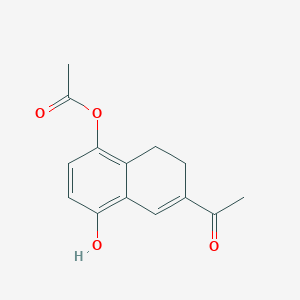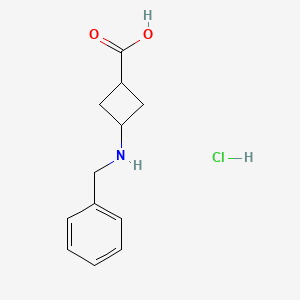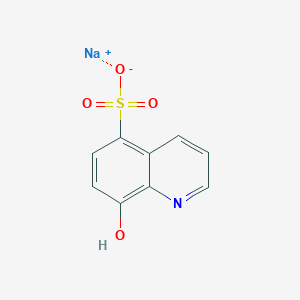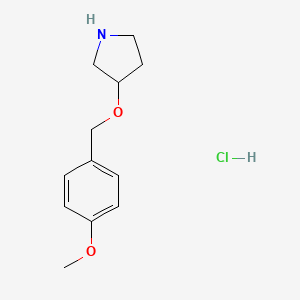
tert-Butyl (2-chloro-4-methylthiazol-5-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (2-chloro-4-methylthiazol-5-yl)carbamate: is a chemical compound with the molecular formula C9H13ClN2O2S and a molecular weight of 248.73 g/mol . This compound is known for its unique blend of reactivity and stability, making it a valuable asset in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (2-chloro-4-methylthiazol-5-yl)carbamate typically involves the reaction of tert-butyl carbamate with 2-chloro-4-methylthiazole. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as methylene chloride, chloroform, and alcohols, as well as catalysts to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified through crystallization or distillation techniques to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl (2-chloro-4-methylthiazol-5-yl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the thiazole ring can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different oxidation states and products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in the presence of a base to facilitate the substitution.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide, sodium borohydride, and other oxidizing or reducing agents are used under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can lead to the formation of amine derivatives, while oxidation reactions can lead to the formation of sulfoxides or sulfones .
Scientific Research Applications
Chemistry: In chemistry, tert-Butyl (2-chloro-4-methylthiazol-5-yl)carbamate is used as a building block for the synthesis of various organic compounds. Its unique reactivity makes it a valuable intermediate in the synthesis of complex molecules .
Biology and Medicine: In biology and medicine, this compound is used in the development of pharmaceuticals and agrochemicals. Its stability and reactivity make it suitable for use in drug design and development, as well as in the synthesis of bioactive molecules .
Industry: In industry, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various industrial applications, including the production of polymers and coatings .
Mechanism of Action
The mechanism of action of tert-Butyl (2-chloro-4-methylthiazol-5-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to the formation of stable complexes. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
tert-Butyl carbamate: A related compound with similar reactivity but different molecular structure.
tert-Butyl (2-bromo-5-methylthiazol-4-yl)carbamate: A similar compound with a bromine atom instead of chlorine.
tert-Butyl (4-ethynylphenyl)carbamate: Another related compound with different substituents on the aromatic ring.
Uniqueness: tert-Butyl (2-chloro-4-methylthiazol-5-yl)carbamate is unique due to the presence of the chlorine atom in the thiazole ring, which imparts specific reactivity and stability to the compound. This makes it a valuable intermediate in the synthesis of various organic compounds and a useful tool in scientific research and industrial applications .
Properties
Molecular Formula |
C9H13ClN2O2S |
|---|---|
Molecular Weight |
248.73 g/mol |
IUPAC Name |
tert-butyl N-(2-chloro-4-methyl-1,3-thiazol-5-yl)carbamate |
InChI |
InChI=1S/C9H13ClN2O2S/c1-5-6(15-7(10)11-5)12-8(13)14-9(2,3)4/h1-4H3,(H,12,13) |
InChI Key |
ZWDDOWGZUMKBSL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)Cl)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![Ethyl 2-methyl-[3,4'-bipyridine]-5-carboxylate](/img/structure/B11867581.png)
![8-Iodo-[1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B11867585.png)





![2-(Azetidin-3-yl)-6-bromopyrazolo[1,5-a]pyridine](/img/structure/B11867631.png)
